2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
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Overview
Description
2-ETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE is a complex organic compound that features a pyrimidine ring, a sulfonamide group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring and the sulfonamide group. One common method involves the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with ethyl butanoate under reflux conditions . The reaction is facilitated by the use of a suitable catalyst, such as diethyl ammonium hydrogen sulfate, and proceeds through a series of condensation and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
2-ETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide
- 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid
Uniqueness
2-ETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE is unique due to its combination of a pyrimidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H20N4O3S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C16H20N4O3S/c1-3-12(4-2)15(21)19-13-6-8-14(9-7-13)24(22,23)20-16-17-10-5-11-18-16/h5-12H,3-4H2,1-2H3,(H,19,21)(H,17,18,20) |
InChI Key |
PNNHBAWKSDHHOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
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